Cinacalcet Impurity F

Übersicht

Beschreibung

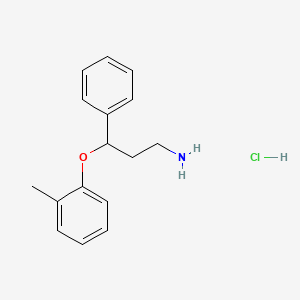

Cinacalcet Impurity F, with CAS No: 1271930-12-1, is an impurity standard of Cinacalcet . Cinacalcet HCl is a medication used to treat hyperparathyroidism in individuals with chronic kidney disease and certain hypercalcemia types .

Synthesis Analysis

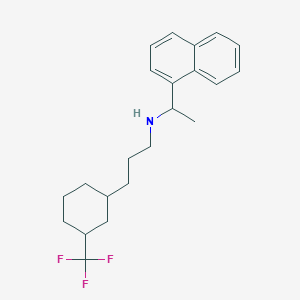

The synthesis of this compound involves several steps. One method involves taking an intermediate compound under the protection of nitrogen, dissolving it in dichloromethane, stirring and cooling, and then adding pyridine and 3-(3-trifluoromethylphenyl) propanol . The reaction is monitored by HPLC, and after complete reaction, the solution is cooled, and excessive impurities are washed out .Molecular Structure Analysis

The molecular formula of this compound is C22H28F3N . It is also known as N-(®-1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)cyclohexyl)propan-1-amine .Chemical Reactions Analysis

The reaction kinetics of this compound formation can be impacted by factors such as the agitation speed of the reaction mass . This can lead to the formation of impurities and lower the product yield .Wissenschaftliche Forschungsanwendungen

Development and Validation of Analytical Methods

- Development of Analytical Methods : Studies have focused on developing and validating analytical methods for Cinacalcet Hydrochloride and its impurities. These methods are essential for ensuring the quality and purity of the drug in pharmaceutical formulations (Chaudhari, Lokhande, & Yadav, 2021).

- Stability-Indicating Methods : Research has been conducted to establish stability-indicating methods. These methods help in identifying the degradation products of Cinacalcet Hydrochloride under various stress conditions, ensuring the drug's stability and efficacy (Sunil Reddy et al., 2015).

Quality Control and Process Optimization

- Quality Control in Manufacturing : Several studies have developed methods for the determination of Cinacalcet Hydrochloride and its impurities in bulk drug manufacturing. This is crucial for maintaining the drug's quality during production (Sigala et al., 2009).

- Process Optimization : Research has also focused on optimizing the synthesis process of Cinacalcet Hydrochloride. This includes studying the impact of factors like agitation speed on the reaction kinetics and impurity formation (Jagtap et al., 2018).

Pharmacodynamics and Interaction Studies

- Pharmacodynamics : Studies on the pharmacodynamics of Cinacalcet Hydrochloride have been conducted, providing insights into how it affects calcium receptor activation and hormone secretion in various conditions (Nemeth et al., 2004).

- Drug Interactions : Investigations into the pharmacokinetics of Cinacalcet when administered with other drugs, such as ketoconazole, have been conducted to understand potential interactions (Harris et al., 2007).

Applications in Treatment and Therapy

- Clinical Utility in Treatment : The clinical utility of Cinacalcet Hydrochloride in various therapeutic areas, such as hyperparathyroidism, has been explored. This includes its role in modulating calcium-sensing receptors in different tissues (Brown, 2010).

Wirkmechanismus

Target of Action

Cinacalcet Impurity F, also known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSR) located on the chief cells of the parathyroid gland . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet acts as a calcimimetic . It increases the sensitivity of the calcium-sensing receptors to activation by extracellular calcium . This results in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet is the regulation of parathyroid hormone (PTH) secretion . By increasing the sensitivity of the calcium-sensing receptors, Cinacalcet lowers PTH levels, which in turn decreases serum calcium levels . This impacts the calcium and phosphorus homeostasis in the body .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2 to 6 hours . The absolute bioavailability is 20 to 25%, and this increases if taken with food . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2D6, and CYP1A2 . Less than 1% of the parent drug is excreted in the urine . The terminal elimination half-life is 30 to 40 hours, and steady-state concentrations are achieved within 7 days .

Result of Action

The primary molecular effect of Cinacalcet’s action is the reduction of parathyroid hormone (PTH) levels . This leads to a decrease in serum calcium levels . On a cellular level, this results in the inhibition of PTH secretion from the parathyroid gland .

Action Environment

The action of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s renal and hepatic function, as these organs play a significant role in the drug’s metabolism and excretion . Furthermore, the presence of other medications that inhibit or induce the activities of CYP3A4, CYP1A2, CYP2C9, or CYP2C19 can also impact the action of Cinacalcet .

Safety and Hazards

Zukünftige Richtungen

The development of a stability-indicating, gradient reversed-phase ultra-performance liquid chromatography method has been reported for the quantitative estimation of Cinacalcet hydrochloride impurities . This could be a promising direction for future research and development involving Cinacalcet Impurity F.

Eigenschaften

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)cyclohexyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-3,5,9-10,12-13,16-17,19,26H,4,6-8,11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWBBKISVXOSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3CCCC(C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)